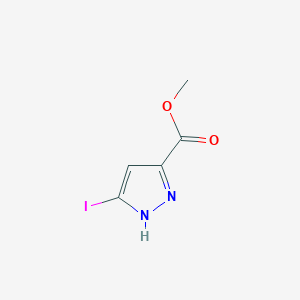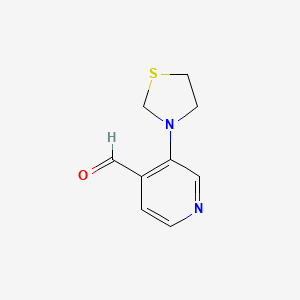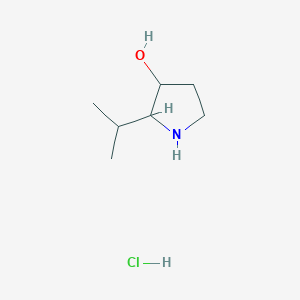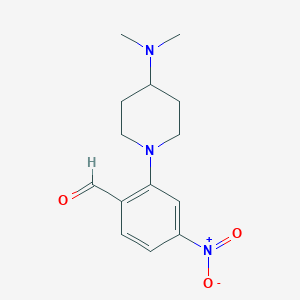
methyl 5-iodo-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 1533442-31-7 . It has a molecular weight of 252.01 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Methyl 5-iodo-1H-pyrazole-3-carboxylate is studied for its structural and spectral properties. For instance, a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has been examined using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These studies contribute to understanding the molecular structure and electronic transitions within the molecule (Viveka et al., 2016).
Coordination Chemistry
Research on pyrazole-dicarboxylate acid derivatives, closely related to this compound, has been conducted to explore their potential in forming coordination complexes with metals like copper and cobalt. These studies provide insights into the molecular architecture and potential applications in material science (Radi et al., 2015).
Synthesis and Anti-Viral Activity
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and tested for their biological activity. For example, compounds derived from ethyl 3-alkyl-1H-pyrazole-5-carboxylate have shown effectiveness against tobacco mosaic virus, highlighting their potential in antiviral drug development (Zhang et al., 2012).
Material Science and Polymers
Studies on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are structurally similar to this compound, have been conducted to synthesize metal coordination polymers. These polymers are significant for their potential applications in material science, including their thermal and luminescence properties (Cheng et al., 2017).
Crystal Structure Analysis
The crystal structures of various derivatives, like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have been determined, contributing to a deeper understanding of molecular interactions and packing in solid-state chemistry (Saeed et al., 2012).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word "Warning" . The hazard statements associated with it are H302 and H320 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound that is used as a pharmaceutical intermediate . .
Mode of Action
It is known that pyrazole derivatives, which include this compound, have diverse biological activities
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways .
Result of Action
It is known that pyrazole derivatives can have various biological effects .
Propiedades
IUPAC Name |
methyl 5-iodo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPLGQOWUWXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)









![4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1407894.png)
